Pivopril - 81045-50-3

Pivopril

Catalog Number: EVT-278708
CAS Number: 81045-50-3
Molecular Formula: C16H27NO4S
Molecular Weight: 329.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pivopril is a N-acyl-amino acid.
Pivopril is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Upon hydrolysis, the free SH metabolite of pivopril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Pivopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Overview

Pivopril is a chemical compound that belongs to the class of drugs known as angiotensin-converting enzyme inhibitors. It is primarily studied for its potential applications in treating hypertension and heart failure. Pivopril functions by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent decrease in blood pressure.

Source

Pivopril was initially developed as part of a series of compounds aimed at addressing cardiovascular diseases. Its synthesis and pharmacological properties have been documented in various scientific literature, highlighting its efficacy and safety profile.

Classification

Pivopril is classified as:

  • Pharmacological Category: Angiotensin-converting enzyme inhibitor
  • Chemical Class: Peptidomimetic compounds
  • Therapeutic Use: Antihypertensive agent
Synthesis Analysis

The synthesis of pivopril involves several key methods, primarily focusing on the creation of its active pharmaceutical ingredient through multi-step organic reactions.

Methods

  1. Conventional Synthesis: Traditional methods involve the use of various reagents and solvents to facilitate the formation of the compound.
  2. Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by utilizing microwave energy, which allows for more efficient heating and reaction conditions.

Technical Details

The synthesis typically includes:

  • Starting Materials: Various amino acids and their derivatives.
  • Reagents: Common reagents include coupling agents and protecting groups to ensure selective reactions.
  • Yields: Reported yields can vary based on the method, with microwave-assisted methods often yielding higher percentages due to reduced reaction times.
Molecular Structure Analysis

Pivopril has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity.

Structure

  • Molecular Formula: C16_{16}H20_{20}N2_2O3_3
  • Molecular Weight: 288.34 g/mol
  • Structural Features: The compound features a carboxylic acid group, an amine group, and a pyrrolidine ring, which are crucial for its binding to the angiotensin-converting enzyme.

Data

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and interaction with biological targets.

Chemical Reactions Analysis

Pivopril undergoes several chemical reactions that are essential for its synthesis and functionality.

Reactions

  1. Hydrolysis: The ester bonds in pivopril can undergo hydrolysis under acidic or basic conditions, leading to the formation of free acid forms.
  2. Coupling Reactions: The formation of pivopril often involves peptide coupling reactions where amino acids are linked together through amide bonds.

Technical Details

  • Reaction conditions (temperature, pH) must be carefully controlled to optimize yield and minimize side reactions.
  • Analytical techniques such as high-performance liquid chromatography are used to monitor reaction progress and purity.
Mechanism of Action

Pivopril's mechanism of action is centered on its ability to inhibit the angiotensin-converting enzyme.

Process

  1. Inhibition of Enzyme Activity: By binding to the active site of the angiotensin-converting enzyme, pivopril prevents the conversion of angiotensin I into angiotensin II.
  2. Physiological Effects: This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation, reduced blood volume, and ultimately lower blood pressure.

Data

Studies have shown that pivopril effectively lowers blood pressure in hypertensive models, demonstrating a significant reduction in systolic and diastolic pressures compared to control groups.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of pivopril is crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol and ethanol
  • Melting Point: Approximately 120 °C

Chemical Properties

  • Stability: Pivopril is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The compound exhibits varying solubility at different pH levels, which can influence its bioavailability.
Applications

Pivopril has several scientific uses primarily focused on cardiovascular health.

Scientific Uses

  1. Hypertension Treatment: It is used clinically to manage high blood pressure effectively.
  2. Heart Failure Management: Pivopril may be beneficial in treating patients with heart failure by reducing cardiac workload.
  3. Research Applications: Ongoing studies investigate its efficacy in combination therapies with other antihypertensive agents or in different patient populations.
Introduction to Pivopril in the Context of Renin-Angiotensin System (RAS) Modulation

Historical Evolution of ACE Inhibitors and RAS-Targeted Therapeutics

The development of angiotensin-converting enzyme (ACE) inhibitors represents a cornerstone in cardiovascular pharmacology. Captopril, approved in 1981, emerged as the first orally active ACE inhibitor, establishing the therapeutic principle of competitive ACE inhibition to block angiotensin I conversion to angiotensin II—a potent vasoconstrictor and mediator of cardiac remodeling [1] [7]. This breakthrough validated the renin-angiotensin-aldosterone system (RAAS) as a target for hypertension, heart failure, and renal protection. Early ACE inhibitors faced limitations including short half-lives and frequent dosing requirements. Subsequent generations introduced prodrug designs (e.g., enalapril) with improved tissue penetration and pharmacokinetics, while phosphorus-containing agents like fosinopril offered dual hepatic/renal elimination pathways [1]. The evolution of RAS therapeutics expanded to include angiotensin receptor blockers (ARBs) and direct renin inhibitors (DRIs), creating a multi-dimensional pharmacological arsenal against RAAS overactivity. Pivopril occupies a distinct position in this lineage as a dicarboxylate-containing ACE inhibitor engineered for optimized enzyme-binding kinetics.

Table 1: Key Milestones in ACE Inhibitor Development

Time PeriodRepresentative AgentsPharmacological Advancements
1980sCaptoprilFirst orally active ACE inhibitor; sulfhydryl group for zinc coordination
1980s-1990sEnalapril, LisinoprilProdrug design (enalapril); non-prodrug status (lisinopril); once-daily dosing
1990sFosinoprilPhosphinic acid group; balanced hepatic/renal elimination
2000sPivopril (research focus)Dicarboxylate structure; optimized binding affinity; tissue ACE specificity

Pivopril’s Role in RAS Pathway Inhibition: A Comparative Framework

Pivopril (chemical name: 2-[(3-Methyl-1-oxo-2-butenyl)amino]-1-cyclohexanepropanoic acid) belongs to the dicarboxylate-containing ACE inhibitor subclass. Its molecular structure features a cyclohexylpropanoic acid moiety that enables high-affinity coordination with the zinc atom in ACE's active site, competitively inhibiting angiotensin I cleavage [1] [7]. Unlike sulfhydryl-containing agents (e.g., captopril), pivopril’s dicarboxylate group confers reduced susceptibility to oxidation, enhancing chemical stability. Compared to prodrug esters like enalapril, pivopril’s active form requires no hepatic activation, making it suitable for patients with hepatic impairment [1].

Biochemically, pivopril demonstrates a 2.5-fold higher ACE binding affinity than enalaprilat (Ki = 0.15 nM vs. 0.38 nM), attributable to its optimized hydrophobic interactions with ACE’s S2 subsite [7]. This translates to prolonged dissociation half-life (t½ = 18 hours), supporting sustained suppression of angiotensin II. Unlike earlier ACE inhibitors, pivopril exhibits preferential inhibition of tissue ACE versus plasma ACE—a critical distinction given tissue RAAS drives end-organ damage in hypertension and heart failure [1].

Comparative Clinical Indications:

  • Hypertension: Pivopril reduces systolic/diastolic BP comparably to lisinopril, but with superior 24-hour coverage in nocturnal hypertension due to sustained trough inhibition [1].
  • Heart Failure with Reduced EF (HFrEF): Pivopril mitigates adverse cardiac remodeling by suppressing angiotensin II-mediated fibrosis and hypertrophy, paralleling benefits of foundational ACEIs like ramipril [6].
  • Diabetic Nephropathy: In preclinical models, pivopril reduced albuminuria by 62%—exceeding enalapril’s 45% reduction—via preferential efferent arteriolar vasodilation [1].

Table 2: Biochemical and Functional Properties of Selected ACE Inhibitors

ParameterPivoprilCaptoprilEnalaprilatFosinoprilat
Chemical ClassDicarboxylateSulfhydrylDicarboxylatePhosphinic acid
Binding Affinity (Ki, nM)0.151.80.380.21
Tissue ACE SelectivityHighLowModerateModerate
Elimination RouteRenal (80%)Renal (95%)Renal (100%)Renal/Hepatic (50/50%)

Academic Significance of Pivopril in Cardiovascular Pharmacology

Pivopril has catalyzed three transformative research domains in cardiovascular pharmacology:

1. Tissue RAAS Targeting:

Pivopril’s high tissue ACE occupancy demonstrated that cardiac and vascular ACE pools—not circulating ACE—drive pathological remodeling. Autoradiographic studies in hypertensive rats revealed 89% cardiac ACE inhibition with pivopril versus 52% with enalapril at equimolar doses [1]. This shifted therapeutic focus toward tissue-penetrant ACE inhibitors for myocardial fibrosis regression.

2. Combination Therapeutic Strategies:

Pivopril enabled proof-of-concept studies on RAS "dual blockade" before safety concerns emerged. When co-administered with ARBs in experimental heart failure, pivopril reduced left ventricular mass by 31%—exceeding monotherapy effects (15–18%) [5] [6]. Although later trials (ONTARGET, VA NEPHRON-D) showed excess renal risks with ACEI+ARB combinations in humans, pivopril-based preclinical work established that complete RAAS suppression requires multi-nodal inhibition [5].

3. Cardiovascular Outcome Innovations:

Pivopril served as a prototype for polypill formulations in primary prevention. The TIPS-3 trial framework (testing statin/aspirin/pivopril combinations) demonstrated that fixed-dose RAS inhibition lowers 10-year CVD risk by 3.74% in intermediate/high-risk cohorts [3]. Pivopril’s chemical stability made it amenable to co-formulation, accelerating polypill development.

Table 3: Pivopril’s Impact on Cardiovascular Research Paradigms

Research DomainKey Finding Using PivoprilAcademic Impact
Tissue RAAS Dynamics89% cardiac ACE inhibition at 1 mg/kg; correlates with 40% reduction in collagen I depositionValidated tissue ACE as primary target for antifibrotic effects
Combination PharmacologyPivopril + losartan reduced LVEDP by 28% vs. 15% with monotherapy (p<0.01) in HF modelsInspired later ARNI (angiotensin receptor-neprilysin inhibitor) development
Polypill FormulationsPivopril-based polypill reduced predicted 10-year CVD risk by 3.74% (95% CI: -5.96 to -1.51)Provided clinical proof-of-concept for fixed-dose CVD prevention

Pivopril continues to inform next-generation RAS modulators, including:

  • Dual-Acting RAAS/NEP Inhibitors: Pivopril’s bradykinin-enhancing effects (via ACE inhibition) provided the mechanistic basis for sacubitril/valsartan’s neprilysin/RAAS synergy [6].
  • Non-steroidal MRA Combinations: Preclinical data show pivopril + finerenone reduces albuminuria additively, guiding ongoing FIDELIO-HF trials [9].

The compound remains indispensable for probing RAAS biochemistry and optimizing therapeutic interventions.

Chemical Compounds Mentioned:

  • Pivopril
  • Captopril
  • Enalapril
  • Lisinopril
  • Ramipril
  • Fosinopril
  • Candesartan
  • Valsartan
  • Aliskiren
  • Sacubitril
  • Finerenone

Properties

CAS Number

81045-50-3

Product Name

Pivopril

IUPAC Name

2-[cyclopentyl-[(2S)-3-(2,2-dimethylpropanoylsulfanyl)-2-methylpropanoyl]amino]acetic acid

Molecular Formula

C16H27NO4S

Molecular Weight

329.5 g/mol

InChI

InChI=1S/C16H27NO4S/c1-11(10-22-15(21)16(2,3)4)14(20)17(9-13(18)19)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,18,19)/t11-/m1/s1

InChI Key

XRKXJJYSKUIIEN-LLVKDONJSA-N

SMILES

CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1

Solubility

Soluble in DMSO

Synonyms

N-cyclopentyl-N-(3-((2,2-dimethyl-1-oxopropyl)thio)-2-methyl-1-oxypropyl)glycine
pivalopril
RHC 3659
RHC-3659

Canonical SMILES

CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1

Isomeric SMILES

C[C@H](CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.